molecular formula C12H16O2 B8771204 2-Butoxy-1-phenylethanone

2-Butoxy-1-phenylethanone

Cat. No.: B8771204
M. Wt: 192.25 g/mol
InChI Key: MIKJKIMMCNQHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butoxy-1-phenylethanone is an aromatic ketone derivative with the inferred structure Ph-C(O)-CH₂-O-(CH₂)₃CH₃, where a phenylethanone backbone is substituted with a butoxy group at the 2-position. The butoxy group likely enhances lipophilicity, influencing solubility and reactivity compared to unsubstituted phenylethanone derivatives .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-butoxy-1-phenylethanone

InChI

InChI=1S/C12H16O2/c1-2-3-9-14-10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3

InChI Key

MIKJKIMMCNQHKK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Butoxyacetophenone can be synthesized through various methods. One common method involves the α-bromination of acetophenones using reagents like NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte . Another method involves the free radical bromination of ethyl benzene compounds using bromate, bromide, and sulfuric acid, followed by hydrolysis to obtain the alpha-bromoacetophenone compound .

Industrial Production Methods: Industrial production of 2-Butoxy-1-phenylethanone typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of catalyst-free methods and biphasic electrolysis are preferred for their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Alpha-Butoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Halogenation, particularly bromination.

Common Reagents and Conditions:

Major Products:

    Brominated derivatives: such as .

    Alcohols: and depending on the reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Butoxy-1-phenylethanone involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, brominated derivatives of this compound are known to inhibit protein tyrosine phosphatases such as SHP-1 and PTP1B , which play roles in cellular signaling .

Comparison with Similar Compounds

2-Ethoxy-1-phenylethanol (CAS 22383-53-5)

  • Molecular Formula : C₁₀H₁₄O₂
  • Structure: Ethoxy group (-OCH₂CH₃) replaces the ketone oxygen in 2-Butoxy-1-phenylethanone, forming a secondary alcohol.
  • Properties : Higher polarity due to the hydroxyl group, leading to increased water solubility compared to ketones. Used as an intermediate in fragrances and pharmaceuticals .

2-(1,3-Benzothiazol-2-yl)-1-phenylethanone (CAS 56071-71-7)

  • Molecular Formula: C₁₅H₁₁NOS
  • Structure: Benzothiazole ring attached to the phenylethanone backbone.

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone (CAS 23085-45-2)

  • Molecular Formula : C₁₅H₁₁ClN₂O
  • Structure : Chlorinated benzimidazole substituent.
  • Properties : The electron-withdrawing chloro group and aromatic N-heterocycle may increase electrophilicity, making it reactive in cross-coupling reactions or kinase inhibition studies .

Comparative Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound* C₁₂H₁₆O₂ 192.26 (inferred) Butoxy, ketone Solvent, synthetic intermediate
2-Ethoxy-1-phenylethanol C₁₀H₁₄O₂ 166.22 Ethoxy, hydroxyl Pharmaceuticals, fragrances
2-Benzothiazolyl derivative C₁₅H₁₁NOS 253.32 Benzothiazole, ketone Optoelectronics, sensors
Chlorobenzimidazole analog C₁₅H₁₁ClN₂O 270.71 Chloro, benzimidazole Medicinal chemistry

*Inferred data due to lack of direct evidence.

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